1-Methylpiperidine-4-carbonitrile
Overview
Description
1-Methylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 124.19 . It appears as a yellow liquid .
Molecular Structure Analysis
The molecular structure of 1-Methylpiperidine-4-carbonitrile is represented by the InChI code: 1S/C7H12N2/c1-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 . This indicates that the molecule consists of a piperidine ring with a methyl group and a carbonitrile group attached to it .It has a density of 1.0±0.1 g/cm3 and a boiling point of 210.7±33.0 °C at 760 mmHg .
Scientific Research Applications
Catalytic Applications and Carbon Dioxide Conversion
Research in the area of catalysis, particularly concerning carbon capture and storage (CCS) and carbon capture and utilization (CCU), emphasizes the potential of utilizing organic nitriles in transforming CO2 into valuable chemicals. Ionic liquids, noted for their tunability and high solubility, are investigated for their catalytic properties in converting CO2 into quinazoline-2,4(1H,3H)-diones, highlighting the evolving landscape of catalytic chemistry where "1-Methylpiperidine-4-carbonitrile" could find relevance (Zhang et al., 2023).
Environmental Chemistry and Adsorption Processes
A significant portion of the research focuses on adsorption processes, especially using carbon-based materials for environmental cleanup, including the removal of dyes and pollutants from water. This research underscores the importance of novel organic compounds and their potential interactions with adsorbents for environmental applications. The exploration of low-cost adsorbents for dye removal, such as methylene blue, from wastewater demonstrates the ongoing need for chemical innovations that compounds like "1-Methylpiperidine-4-carbonitrile" might contribute to (Rafatullah et al., 2010).
Synthesis of Complex Molecules
The synthesis of complex molecules, including spiropiperidines, is a critical area of chemical research, highlighting the methodologies for constructing diverse molecular frameworks. Such research can provide insights into the synthetic potential and applications of "1-Methylpiperidine-4-carbonitrile" in drug discovery and organic synthesis (Griggs et al., 2018).
Advanced Materials and Electrochemical Energy Storage
The development of advanced materials, particularly for electrochemical energy storage, is another avenue where the chemistry of compounds like "1-Methylpiperidine-4-carbonitrile" might be relevant. Research on carbon nanomaterials and their application in electrochemical sensors underscores the importance of novel organic compounds in enhancing the functionality and efficiency of energy storage devices (Power et al., 2017).
Safety And Hazards
1-Methylpiperidine-4-carbonitrile is classified under the GHS07 hazard class . It has several hazard statements including H301, H311, H315, H319, H331, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
properties
IUPAC Name |
1-methylpiperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAKTMSXYZOSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472715 | |
Record name | 1-methylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidine-4-carbonitrile | |
CAS RN |
20691-92-3 | |
Record name | 1-Methyl-4-piperidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20691-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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